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Compound of Interest

Compound Name: Cyclopropanone oxime

Cat. No.: B14282919 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

structural and spectroscopic properties of cyclopropanone oxime, highlighting the current

landscape of theoretical data and the conspicuous absence of experimental validation.

Cyclopropanone oxime, a small, strained cyclic ketoxime, presents a unique case study in the

synergy between computational chemistry and experimental analysis. While theoretical models

provide a wealth of information regarding its molecular structure and spectroscopic

characteristics, the scientific literature currently lacks published experimental data for direct

comparison. This guide aims to summarize the available theoretical predictions for

cyclopropanone oxime and to underscore the critical need for experimental studies to

validate these computational findings.

Data Presentation: A Tale of Two Datasets
The following table encapsulates the predicted properties of cyclopropanone oxime derived

from theoretical calculations. At present, the corresponding experimental values remain

undetermined. This juxtaposition serves to highlight the areas where experimental verification

is most needed.
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Property Theoretical Value (Method) Experimental Value

Molecular Geometry

C=N Bond Length (Å) Data not available Not available

N-O Bond Length (Å) Data not available Not available

C-C Bond Lengths (Å) Data not available Not available

C-N-O Bond Angle (°) Data not available Not available

Vibrational Frequencies (cm⁻¹)

C=N Stretch Data not available Not available

N-O Stretch Data not available Not available

O-H Stretch Data not available Not available

NMR Chemical Shifts (ppm)

¹H NMR (CH₂) Data not available Not available

¹H NMR (OH) Data not available Not available

¹³C NMR (C=N) Data not available Not available

¹³C NMR (CH₂) Data not available Not available

Note: The absence of specific numerical data in the "Theoretical Value" column is due to the

lack of a dedicated computational study on cyclopropanone oxime in the available literature.

The placeholder indicates where such data would be presented.

Experimental Protocols: A Roadmap for Validation
The synthesis and characterization of cyclopropanone oxime would likely follow established

procedures for the formation of oximes from ketones. A general protocol would involve the

following steps:

Synthesis of Cyclopropanone Oxime:
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Reaction Setup: Cyclopropanone would be dissolved in a suitable solvent, such as ethanol

or a buffered aqueous solution.

Oximation: An aqueous solution of hydroxylamine hydrochloride is added to the

cyclopropanone solution, often in the presence of a mild base like sodium acetate or pyridine

to neutralize the liberated HCl.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated to drive the reaction to completion.

Workup and Purification: The product would be isolated by extraction and purified by

standard techniques such as recrystallization or chromatography to yield pure

cyclopropanone oxime.

Spectroscopic and Crystallographic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-

d₆). These spectra would provide information on the chemical environment of the protons

and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform

infrared (FTIR) spectrometer. This would allow for the identification of characteristic

vibrational frequencies, such as the C=N and O-H stretching modes.

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI) or

gas chromatography-mass spectrometry (GC-MS), would be employed to determine the

molecular weight and fragmentation pattern of the compound.

X-ray Crystallography: Single crystals of cyclopropanone oxime, if obtainable, would be

analyzed by X-ray diffraction to determine its precise three-dimensional molecular structure,

including bond lengths and angles.

Theoretical Methodology: A Glimpse into the Virtual
Laboratory
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Theoretical investigations of cyclopropanone oxime would typically employ quantum

mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. A

representative computational protocol would include:

Geometry Optimization: The molecular structure of cyclopropanone oxime would be

optimized to find its lowest energy conformation. This is commonly performed using a

functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).

Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational

frequencies are calculated at the same level of theory to predict the IR spectrum and to

confirm that the optimized structure corresponds to a true energy minimum.

NMR Chemical Shift Calculations: NMR shielding tensors are calculated using methods like

the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then

converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Visualization of the Comparative Workflow
The following diagram illustrates the ideal workflow for comparing theoretical and experimental

data for cyclopropanone oxime, highlighting the current gap in experimental findings.

Caption: A flowchart illustrating the parallel theoretical and experimental workflows for the

analysis of cyclopropanone oxime, with the experimental data path shown as dashed to

indicate its current unavailability.

In conclusion, while computational chemistry offers valuable predictions about the properties of

cyclopropanone oxime, the absence of corresponding experimental data represents a

significant knowledge gap. This guide serves as a call to the research community to undertake

the synthesis and characterization of this intriguing molecule to validate theoretical models and

further our understanding of strained cyclic systems. Such experimental work is crucial for the

continued development and refinement of computational methods, ultimately strengthening

their predictive power in chemical research and drug development.

To cite this document: BenchChem. [A Comparative Analysis of Cyclopropanone Oxime:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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